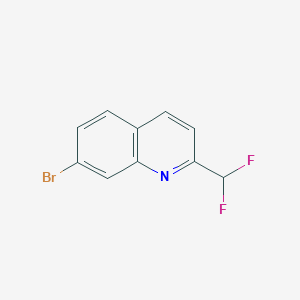![molecular formula C12H11F3N2O3 B12075657 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide CAS No. 1159511-95-1](/img/structure/B12075657.png)
2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide is a synthetic organic compound with the molecular formula C12H11F3N2O3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethoxy group, which often enhances the biological activity and metabolic stability of pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxy iodide or other suitable trifluoromethylating agents under controlled conditions.
Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethoxy group enhances its binding affinity and specificity towards certain biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity, allowing it to effectively inhibit or modulate the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
類似化合物との比較
Similar Compounds
2-[3,4-Dihydro-2-oxoquinolin-1(2H)-yl]acetamide: Lacks the trifluoromethoxy group, resulting in different biological activity and stability.
6-Methoxyquinoline Derivatives: Similar structure but with a methoxy group instead of a trifluoromethoxy group, leading to different pharmacokinetic properties.
Quinoline-4-carboxamide: Another quinoline derivative with different substituents, affecting its biological activity.
Uniqueness
The presence of the trifluoromethoxy group in 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide is a key feature that distinguishes it from other similar compounds. This group enhances its metabolic stability and binding affinity, making it a unique and valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
1159511-95-1 |
|---|---|
分子式 |
C12H11F3N2O3 |
分子量 |
288.22 g/mol |
IUPAC名 |
2-[2-oxo-6-(trifluoromethoxy)-3,4-dihydroquinolin-1-yl]acetamide |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)20-8-2-3-9-7(5-8)1-4-11(19)17(9)6-10(16)18/h2-3,5H,1,4,6H2,(H2,16,18) |
InChIキー |
NKGNURVJZIXPRB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)OC(F)(F)F)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)

![4-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B12075597.png)
![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)

![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)

![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)

![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)


